An In-Depth Technical Guide to the Chemical Properties and Structure of DL-Cysteine
An In-Depth Technical Guide to the Chemical Properties and Structure of DL-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Cysteine is the racemic mixture of the sulfur-containing, semi-essential proteinogenic amino acid, cysteine. Possessing a highly reactive thiol (sulfhydryl) group, its chemical behavior is central to a vast array of biological functions and industrial applications. This guide provides a comprehensive exploration of the core chemical properties and structural attributes of DL-Cysteine. We will delve into its stereochemistry, physicochemical characteristics, spectral profile, and key chemical reactions. Furthermore, this document outlines authoritative analytical protocols for the characterization and quantification of cysteine, offering a foundational resource for professionals in chemical research and pharmaceutical development.
Chemical Structure and Stereochemistry
At its core, cysteine is an α-amino acid with the chemical formula HSCH₂CH(NH₂)COOH. The structure consists of a central chiral α-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a thiol-containing side chain (-CH₂SH).[1] The "DL" designation signifies that the product is a racemic mixture, containing equal proportions of the D- and L-enantiomers.[2]
Chirality and Stereochemical Nomenclature
The presence of the chiral α-carbon means cysteine exists as two stereoisomers. While all naturally occurring amino acids in proteins are of the L-configuration, both D- and L-cysteine are found in nature.[2][3]
-
D/L System: Based on homology to glyceraldehyde, all amino acids incorporated into proteins by the ribosome have the L-configuration.[3]
-
R/S System (Cahn-Ingold-Prelog): Due to the presence of a sulfur atom in its side chain, which has a higher atomic number than the carbons of the carboxyl group, L-Cysteine is assigned the (R)-configuration . This is a notable exception, as most other L-amino acids have the (S)-configuration.[2][3] Conversely, D-Cysteine has the (S)-configuration. This distinction arises from nomenclature rules and does not reflect a difference in the spatial arrangement relative to other L-amino acids.
Physicochemical Properties
The physical and chemical characteristics of DL-Cysteine are fundamental to its handling, formulation, and application. Key properties are summarized below.
| Property | Value | References |
| CAS Number | 3374-22-9 | [4][5] |
| Molecular Formula | C₃H₇NO₂S | [1][5][6] |
| Molecular Weight | 121.16 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [5][7] |
| Melting Point | ~225-240 °C (decomposes) | [2][4] |
| Solubility | Partly soluble in water; Soluble in 1 N HCl, ethanol, and acetic acid; Insoluble in acetone. | [4][7][8] |
| pKa (α-carboxyl) | ~1.71 - 2.05 | [2][9][10] |
| pKa (α-amino) | ~10.25 - 10.78 | [9][10][11] |
| pKa (thiol side chain) | ~8.00 - 8.33 | [2][9][10] |
| Isoelectric Point (pI) | ~5.02 - 5.15 | [10][11] |
Spectral Properties and Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of DL-Cysteine's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : In D₂O, the spectrum typically shows a triplet for the α-proton (Hα) and a doublet of doublets for the two diastereotopic β-protons (Hβ) of the -CH₂SH group, with chemical shifts influenced by the pH of the solution.[12][13]
-
¹³C NMR : The spectrum displays distinct signals for the carboxyl carbon (~182 ppm), the α-carbon (~60 ppm), and the β-carbon (~32 ppm).[1][13][14] The exact chemical shifts are sensitive to the ionization state of the functional groups.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of cysteine exhibits characteristic absorption bands corresponding to its functional groups. These include broad absorptions for the N-H stretching of the ammonium group (NH₃⁺) and O-H stretching of the carboxyl group, a strong band for the carboxylate (COO⁻) asymmetric stretch, and weaker bands for the S-H (thiol) and C-S stretching.[15]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molecular weight (121.16 g/mol ).[1][6] High-resolution mass spectrometry is crucial for confirming the elemental composition and is a gold standard for identifying cysteine in complex mixtures, such as peptide digests.[16][17]
Chemical Reactivity and Stability
The chemistry of cysteine is dominated by the nucleophilic and easily oxidized thiol side chain.[2][18] This reactivity is enhanced in the thiolate form (S⁻), which is more prevalent as the pH approaches and exceeds the thiol group's pKa (~8.3).[2]
Key Reactions
-
Oxidation and Disulfide Bond Formation : The most significant reaction of cysteine is its oxidation to form cystine, a dimer where two cysteine molecules are linked by a disulfide bond (-S-S-).[2] This reaction is fundamental to protein folding and structural stability. More aggressive oxidants can convert the thiol group to sulfinic acid (-SO₂H) and subsequently to sulfonic acid (-SO₃H), known as cysteic acid.[18][19]
-
Alkylation : The thiol group readily undergoes S-alkylation via Sₙ2 reactions with alkyl halides like iodoacetic acid or iodoacetamide.[20] This reaction is a cornerstone of proteomics for irreversibly blocking free thiols to prevent disulfide bond formation during sample preparation for mass spectrometry.
-
Reaction with Maleimides : The thiol group can react with N-substituted maleimides, such as N-ethylmaleimide (NEM), via a Michael addition.[17][20] This is another highly specific and widely used reaction for labeling and quantifying cysteine residues.
-
Disulfide Interchange : A cysteine thiol can react with a disulfide bond in a disulfide interchange reaction, forming a new disulfide bond.[19][20]
Stability Considerations
Cysteine solutions are susceptible to atmospheric oxidation, particularly at neutral or alkaline pH, leading to the formation of cystine.[21] The stability is significantly increased in acidic solutions (e.g., 0.1 to 6N HCl), where the thiol group is protonated and less reactive.[21] When working with cysteine, especially in biological buffers, it is often necessary to use de-gassed solutions, inert atmospheres (e.g., nitrogen or argon), or include reducing agents like dithiothreitol (DTT) to maintain the free thiol state.
Analytical and Characterization Protocols
Accurate characterization and quantification of cysteine are critical. A combination of methods is often employed for comprehensive validation.[16]
Protocol: Quantification of Free Thiols using Ellman's Assay
This colorimetric assay provides a rapid quantification of free sulfhydryl groups.
Principle : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). The TNB²⁻ anion has a distinct yellow color with a maximum absorbance at 412 nm.[16][19]
Step-by-Step Methodology :
-
Prepare Reagents :
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in reaction buffer.
-
Cysteine Standard: Prepare a stock solution of DL-Cysteine of known concentration (e.g., 10 mM) in reaction buffer. Create a dilution series (e.g., 0 to 500 µM) for a standard curve.
-
-
Assay Procedure :
-
To 50 µL of the sample (or standard) in a 96-well plate, add 200 µL of the reaction buffer.
-
Add 10 µL of the DTNB stock solution to initiate the reaction.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement :
-
Measure the absorbance at 412 nm using a spectrophotometer or plate reader.
-
-
Quantification :
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their concentration.
-
Determine the concentration of free thiols in the sample by interpolating its absorbance value on the standard curve.[16]
-
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a standard method for assessing the purity of cysteine-containing compounds and peptides.
Principle : The sample is separated based on the differential partitioning of its components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Step-by-Step Methodology :
-
Sample Preparation : Dissolve the DL-Cysteine sample in the initial mobile phase solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water).
-
Instrumentation :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Detector : UV detector set to 214 nm or 220 nm.
-
-
Chromatographic Conditions :
-
Run a linear gradient from ~5% Mobile Phase B to ~95% Mobile Phase B over 20-30 minutes.
-
Maintain a constant flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25-30 °C).
-
-
Data Analysis : The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.
Workflow: Definitive Identification by LC-MS/MS
For absolute confirmation of identity, especially within a peptide sequence, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[16][17] The workflow typically involves derivatization to ensure the stability of the thiol group.
Conclusion
DL-Cysteine is a chemically versatile molecule defined by the stereochemistry of its α-carbon and the pronounced reactivity of its thiol side chain. A thorough understanding of its physicochemical properties, spectral characteristics, and chemical behavior—particularly its oxidation and alkylation reactions—is essential for its effective application in research and development. The analytical protocols detailed herein, from rapid colorimetric assays to high-resolution mass spectrometry, provide the necessary tools for researchers to validate the integrity, purity, and quantity of DL-Cysteine in their experimental systems, ensuring both scientific rigor and the successful development of novel therapeutics and materials.
References
-
Wikipedia. Cysteine. [Link]
-
PubChem. DL-cysteine | C3H7NO2S | CID 594. [Link]
-
Journal of the Chemical Society, Faraday Transactions. Antioxidant chemistry Reactivity and oxidation of dl-cysteine by some common oxidants. [Link]
-
NIST. dl-Cysteine. [Link]
-
Chemistry LibreTexts. A6. Reactions of Cysteine. [Link]
-
Journal of Chemical & Engineering Data. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]
-
Star Republic. pKa values of amino acids. [Link]
-
University of Arizona. Amino Acids. [Link]
-
Food Research. Recent advanced techniques in cysteine determination: a review. [Link]
-
College of St. Benedict/St. John's University. a: amino acids - Reactions of Cysteine. [Link]
-
UNI ScholarWorks. Stability of Cysteine Solutions. [Link]
-
Peptideweb.com. pKa and pI values of amino acids. [Link]
-
Journal of Advanced Scientific Research. Electro-analytical Characterization and Method Validation of Cysteine by Cyclic Voltammetry. [Link]
-
Journal of Biological Chemistry. The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. [Link]
-
Chemistry LibreTexts. 25.2: Structure and Stereochemistry of the Amino Acids. [Link]
-
ResearchGate. Thin-Layer Chromatographic Investigation of L-Cysteine in Solution. [Link]
-
ResearchGate. Best practices for cysteine analysis. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). [Link]
-
ResearchGate. 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... [Link]
-
PubMed. The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
Cheméo. dl-Cysteine. [Link]
-
ResearchGate. (PDF) Study of the temperature effect on IR spectra of crystalline amino acids, dipeptides, and polyamino acids. IV. L-cysteine and DL-cysteine. [Link]
Sources
- 1. DL-cysteine | C3H7NO2S | CID 594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DL-Cysteine | 3374-22-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. dl-Cysteine [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. peptideweb.com [peptideweb.com]
- 11. Amino Acids [vanderbilt.edu]
- 12. T2O2721(52-90-4) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. DL-Cysteine hydrochloride(10318-18-0) 13C NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant chemistry Reactivity and oxidation of dl-cysteine by some common oxidants - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Reactions of Cysteine [employees.csbsju.edu]
- 21. scholarworks.uni.edu [scholarworks.uni.edu]
